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Executive Summary
Propionylglycine, an N-acylglycine, has emerged as a significant biomarker in the diagnosis

and monitoring of certain inborn errors of metabolism, particularly those affecting mitochondrial

fatty acid oxidation (FAO). This technical guide provides a comprehensive overview of the

relationship between propionylglycine and mitochondrial FAO, with a focus on the

biochemical pathways, analytical methodologies, and clinical significance. The oxidation of

odd-chain fatty acids results in the production of propionyl-CoA, a key metabolic intermediate.

Under conditions of impaired FAO or specific enzyme deficiencies, the accumulation of

propionyl-CoA can lead to its alternative metabolism, including the conjugation with glycine to

form propionylglycine. This document delves into the enzymatic processes governing this

conversion, details experimental protocols for the quantification of propionylglycine and the

assessment of FAO, and presents available quantitative data to aid researchers and clinicians

in their understanding and application of this important biomarker.

Introduction: The Role of Propionylglycine in
Metabolism
Propionylglycine is an acylglycine, a class of metabolites formed from the conjugation of an

acyl-CoA molecule with glycine.[1] While typically present in low concentrations, elevated levels
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of specific acylglycines in urine can be indicative of underlying metabolic disorders.[1]

Propionylglycine, specifically, is formed from the conjugation of propionyl-CoA and glycine.[1]

The primary source of endogenous propionyl-CoA is the mitochondrial beta-oxidation of odd-

chain fatty acids.[2][3] Additionally, the catabolism of certain amino acids, including isoleucine,

valine, methionine, and threonine, contributes to the propionyl-CoA pool.[4]

In healthy individuals, propionyl-CoA is efficiently converted to succinyl-CoA, which then enters

the tricarboxylic acid (TCA) cycle for energy production.[5][6] However, in the context of certain

mitochondrial fatty acid oxidation disorders, the metabolic flux through the beta-oxidation

pathway is impaired. This can lead to an accumulation of upstream metabolites, including

propionyl-CoA. The cellular machinery then utilizes alternative detoxification pathways, one of

which is the conjugation of propionyl-CoA with glycine to form propionylglycine, which is

subsequently excreted in the urine.[1] Therefore, urinary propionylglycine serves as a

valuable non-invasive biomarker for investigating disruptions in mitochondrial fatty acid

metabolism.

Biochemical Pathway of Propionylglycine Formation
The formation of propionylglycine is intrinsically linked to the catabolism of odd-chain fatty

acids within the mitochondria. The following diagram illustrates the key steps leading from odd-

chain fatty acid oxidation to the generation of propionylglycine.
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Caption: Formation of propionylglycine from odd-chain fatty acid oxidation.
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The final cycle of beta-oxidation of an odd-chain fatty acid yields one molecule of acetyl-CoA

and one molecule of propionyl-CoA.[2] Under normal physiological conditions, propionyl-CoA is

carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to form D-

methylmalonyl-CoA.[5] This is subsequently converted to L-methylmalonyl-CoA and then to

succinyl-CoA, which enters the Krebs cycle.[5]

In disorders affecting this pathway, such as propionic acidemia (a deficiency of PCC), or in

conditions leading to an overload of propionyl-CoA from accelerated odd-chain fatty acid

breakdown, the capacity of PCC can be exceeded.[7] This results in the accumulation of

propionyl-CoA within the mitochondrial matrix. To mitigate the toxic effects of excess propionyl-

CoA, the enzyme glycine N-acyltransferase (GLYAT) catalyzes the conjugation of propionyl-

CoA with glycine, producing propionylglycine and freeing coenzyme A.[1] The activity of

GLYAT can be regulated by post-translational modifications such as acetylation.

Quantitative Data
The quantification of urinary propionylglycine is a key diagnostic parameter. The following

tables summarize available data on propionylglycine levels in healthy individuals and in the

context of relevant metabolic disorders.

Table 1: Urinary Propionylglycine Reference Range in Healthy Individuals

Analyte Reference Range (mg/g creatinine)

n-Propionylglycine ≤2.25

Data sourced from Mayo Clinic Laboratories.[8]

Table 2: Qualitative Urinary Propionylglycine Findings in Mitochondrial Fatty Acid Oxidation

Disorders
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Disorder Propionylglycine Levels Reference

Medium-Chain Acyl-CoA

Dehydrogenase (MCAD)

Deficiency

Elevated

Long-Chain 3-Hydroxyacyl-

CoA Dehydrogenase (LCHAD)

Deficiency

Data not readily available;

acylglycine analysis is part of

the diagnostic workup.

Very-Long-Chain Acyl-CoA

Dehydrogenase (VLCAD)

Deficiency

Data not readily available;

acylglycine analysis is part of

the diagnostic workup.

Note: Specific quantitative data for propionylglycine in LCHAD and VLCAD deficiencies are

not readily available in the surveyed literature. Urinary acylglycine profiling is a recognized

diagnostic tool for these disorders, and elevations would be expected depending on the

specific metabolic block and dietary intake of odd-chain fatty acids.

Table 3: Effect of Fasting on Urinary Propionylglycine Excretion in Disorders of Propionate

Metabolism

Condition Feeding State
Mean Total Metabolite
Excretion (µmol/kg/h)

Propionic Acidemia Fed 1.45

Fasting (10-18 h) 2.98

Adapted from a study on disorders of propionate metabolism, which demonstrated a significant

increase in the excretion of propionate-derived metabolites, including propionylglycine, during

fasting. This is attributed to the mobilization and oxidation of odd-chain fatty acids.[9]

Experimental Protocols
Quantification of Urinary Propionylglycine by Gas
Chromatography-Mass Spectrometry (GC-MS)
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The analysis of urinary acylglycines, including propionylglycine, is commonly performed using

GC-MS. This method offers high sensitivity and specificity.

Experimental Workflow for Urinary Propionylglycine Analysis by GC-MS
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Caption: Workflow for urinary propionylglycine analysis via GC-MS.

Methodology Overview:

Sample Preparation: A urine sample is collected, and an internal standard (e.g., a stable

isotope-labeled version of propionylglycine) is added to allow for accurate quantification.

Extraction: Acylglycines are extracted from the urine matrix using either solid-phase

extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.

Derivatization: To increase their volatility and thermal stability for GC analysis, the extracted

acylglycines are chemically modified through derivatization. Common methods include

silylation or esterification.

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the

compounds are separated based on their boiling points and interactions with the

chromatographic column. The separated compounds then enter a mass spectrometer, which

ionizes them and separates the ions based on their mass-to-charge ratio, allowing for

identification and quantification.

Data Analysis: The abundance of the target analyte (propionylglycine) is compared to the

abundance of the internal standard to calculate the concentration, which is typically

normalized to the urinary creatinine concentration to account for variations in urine dilution.

Assessment of Mitochondrial Fatty Acid Oxidation
Several methods are available to assess the rate and capacity of mitochondrial FAO, both in

vitro and in vivo.

In Vitro Methods:

High-Resolution Respirometry: This technique measures the oxygen consumption rate of

isolated mitochondria, cultured cells, or permeabilized tissue fibers in response to the

addition of specific fatty acid substrates (e.g., palmitoylcarnitine).[10] By providing substrates

for FAO and observing the resulting oxygen consumption, the capacity of the beta-oxidation

pathway and the electron transport chain can be determined.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b026123?utm_src=pdf-body
https://www.benchchem.com/product/b026123?utm_src=pdf-body
https://www.benchchem.com/product/b026123?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/3054550/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Measurement of ATP Production: The rate of ATP synthesis driven by fatty acid oxidation can

be measured in isolated mitochondria using luciferin/luciferase-based assays.[7] This

provides a direct measure of the energy-producing capacity of the FAO pathway.

Substrate Oxidation Assays: These assays typically use radiolabeled fatty acids (e.g., [³H]-

palmitate) and measure the production of radiolabeled metabolites, such as ³H₂O or ¹⁴CO₂,

to determine the rate of fatty acid oxidation.

In Vitro Assessment of Mitochondrial Fatty Acid Oxidation
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Caption: Overview of in vitro methods for assessing mitochondrial FAO.

In Vivo Methods:

Stable Isotope Tracer Studies: These studies involve the administration of a stable isotope-

labeled fatty acid to a subject, followed by the measurement of labeled metabolites in breath,

blood, or urine. This allows for the determination of whole-body fatty acid oxidation rates.

Signaling Pathways and Logical Relationships
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The accumulation of propionylglycine in FAO disorders is a consequence of a logical cascade

of events stemming from the primary metabolic block.

Logical Relationship in Propionylglycine Formation in FAO Disorders

Mitochondrial Fatty Acid
Oxidation Disorder

Impaired Beta-Oxidation of
Odd-Chain Fatty Acids

Increased Intramitochondrial
Propionyl-CoA

Propionyl-CoA Carboxylase
Pathway Saturation

Upregulation/Activation of
Glycine N-Acyltransferase (GLYAT)

Increased Conjugation of
Propionyl-CoA with Glycine

Elevated Propionylglycine
Production

Increased Urinary
Propionylglycine Excretion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b026123?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Logical cascade leading to elevated propionylglycine in FAO disorders.

The regulation of GLYAT itself is an area of active research. Transcriptional regulation may play

a role in the chronic adaptation to metabolic stress, while allosteric regulation by substrates

(propionyl-CoA and glycine) and products could modulate its activity in the short term. Post-

translational modifications, such as acetylation, have also been shown to influence the activity

of GLYAT-like enzymes.

Conclusion and Future Directions
Propionylglycine is a valuable biomarker that provides a window into the complex processes

of mitochondrial fatty acid oxidation. Its quantification in urine offers a non-invasive means to

investigate and monitor disorders characterized by the accumulation of propionyl-CoA. While

its association with propionic acidemia is well-established, its utility in diagnosing and

understanding a broader range of FAO disorders is an expanding area of clinical and research

interest.

Future research should focus on:

Establishing specific quantitative ranges for propionylglycine in various FAO disorders,

such as LCHAD and VLCAD deficiencies, to improve diagnostic accuracy.

Investigating the precise regulatory mechanisms of GLYAT in response to fluctuations in

propionyl-CoA levels to better understand the dynamics of propionylglycine formation.

Exploring the potential of propionylglycine as a therapeutic monitoring tool in response to

dietary interventions and novel drug therapies for FAO disorders.

By continuing to unravel the intricate relationship between propionylglycine and mitochondrial

metabolism, the scientific and medical communities can enhance their ability to diagnose,

manage, and ultimately treat these challenging metabolic diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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